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The emergence of drug resistance is a significant challenge in cancer therapy. Crizotinib, a

potent tyrosine kinase inhibitor (TKI) targeting ALK, ROS1, and MET, has shown remarkable

efficacy in non-small cell lung cancer (NSCLC) patients with ALK rearrangements. However,

the majority of patients eventually develop resistance. Genome-wide Clustered Regularly

Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens have become a powerful tool

for systematically identifying the genetic drivers of drug resistance. This document provides a

detailed overview and protocol for utilizing CRISPR screens to identify genes whose loss-of-

function confers resistance to crizotinib in ALK-positive NSCLC.

The primary principle of a positive selection CRISPR screen for drug resistance is to introduce

a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a

population of cancer cells.[1][2] When these cells are treated with a drug like crizotinib, cells

that acquire a resistance-conferring gene knockout will survive and proliferate, while sensitive

cells will be eliminated.[1] Subsequent deep sequencing of the sgRNA population in the

surviving cells reveals which gene knockouts are enriched, thereby identifying potential

resistance genes.

A key study by Ito et al. (2023) successfully employed a genome-wide CRISPR/Cas9 knockout

screen in a patient-derived ALK-positive NSCLC cell line, JFCR-028-3, to identify genes

mediating resistance to ALK inhibitors, including crizotinib.[3] This screen identified several
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tumor suppressor genes, such as NF2 and MED12, and notably, ERRFI1 (encoding MIG6), a

negative regulator of EGFR signaling.[3] The loss of MIG6 was shown to induce resistance to

ALK-TKIs by activating the EGFR pathway, even at low ligand concentrations.[3] These

findings highlight the utility of CRISPR screens in uncovering both known and novel resistance

mechanisms.

Key Experimental Considerations:
Cell Line Selection: The choice of cell line is critical. Patient-derived cell lines from TKI-naïve

patients, such as JFCR-028-3, are valuable models.[3] Established ALK-positive NSCLC cell

lines like NCI-H3122 are also widely used.

CRISPR Library: Genome-wide libraries, such as the GeCKO v2.0, provide comprehensive

coverage of the human genome. The library should contain multiple sgRNAs per gene to

ensure robust hit identification.

Screening Conditions: The concentration of crizotinib and the duration of the screen must be

carefully optimized to ensure sufficient selective pressure to eliminate sensitive cells while

allowing resistant clones to expand.

Data Analysis: Bioinformatics pipelines like MAGeCK are used to identify significantly

enriched sgRNAs and, by extension, the corresponding resistance genes.[4]

Hit Validation: Top candidate genes from the screen must be validated through individual

gene knockouts and subsequent functional assays to confirm their role in crizotinib

resistance.

Experimental Protocols
I. Genome-Wide CRISPR-Cas9 Knockout Screen for
Crizotinib Resistance
This protocol is adapted from methodologies described for genome-wide CRISPR screens in

cancer cell lines.[1][2][3]

1. Cell Line Preparation and Cas9 Expression:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10807714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10807714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10807714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217446/
https://www.broadinstitute.org/files/publications/2019/01/Adelmann2019_Protocol_Genome-WideCRISPRCas9Screening.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10807714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture ALK-positive NSCLC cells (e.g., JFCR-028-3 or NCI-H3122) in appropriate media.

Establish stable Cas9 expression by lentiviral transduction with a lentiCas9-Blast vector.

Select for Cas9-expressing cells using blasticidin and verify Cas9 activity.

2. Lentiviral CRISPR Library Production:

Amplify the pooled sgRNA library (e.g., GeCKO v2.0) in E. coli and purify the plasmid DNA.

Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging

plasmids (e.g., psPAX2 and pMD2.G).

Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.

3. CRISPR Library Transduction and Selection:

Transduce the Cas9-expressing ALK-positive NSCLC cells with the pooled sgRNA lentiviral

library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single

sgRNA.

Select for transduced cells using puromycin for 2-3 days.

Expand the transduced cell population, maintaining a sufficient number of cells to ensure

library representation.

4. Crizotinib Selection:

Split the cell population into two groups: a control group treated with DMSO and a treatment

group treated with crizotinib.

The crizotinib concentration should be predetermined to be lethal to the parental cells (e.g.,

IC90).

Culture the cells for a sufficient period (e.g., 9-21 days) to allow for the enrichment of

resistant clones.[3]

5. Genomic DNA Extraction and sgRNA Sequencing:
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Harvest genomic DNA from both the DMSO-treated control and crizotinib-treated resistant

cell populations.

Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

Perform high-throughput sequencing of the PCR amplicons.

6. Data Analysis:

Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

Use a bioinformatics tool like MAGeCK to identify sgRNAs and genes that are significantly

enriched in the crizotinib-treated population compared to the DMSO-treated population.[4]

II. Validation of Candidate Crizotinib Resistance Genes
1. Individual Gene Knockout:

Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral

vector.

Transduce the parental ALK-positive NSCLC cell line with the individual sgRNA constructs.

Confirm gene knockout by western blotting or Sanger sequencing.

2. Crizotinib Dose-Response Assays:

Plate the knockout and parental control cells at a low density.

Treat the cells with a range of crizotinib concentrations for 72 hours.

Assess cell viability using a CellTiter-Glo assay or similar method to determine the IC50

values. A significant increase in IC50 for the knockout cells compared to the control confirms

a role in resistance.

3. Colony Formation Assays:

Seed a low number of knockout and control cells and treat with crizotinib.
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Allow the cells to grow for 10-14 days.

Stain the colonies with crystal violet and quantify the number and size of colonies to assess

long-term survival and proliferation in the presence of the drug.

Data Presentation
Table 1: Top Candidate Genes Conferring Crizotinib Resistance from a Genome-Wide CRISPR

Screen

Gene Symbol Description

Log2 Fold
Enrichment
(Crizotinib vs.
DMSO)

p-value
False
Discovery
Rate (FDR)

ERRFI1 (MIG6)

Mitogen-

inducible gene 6

protein

5.8 1.2e-6 0.001

NF2 Neurofibromin 2 5.2 3.5e-6 0.002

MED12

Mediator

complex subunit

12

4.9 8.1e-6 0.004

PTEN

Phosphatase

and tensin

homolog

4.5 1.5e-5 0.007

AXL
AXL receptor

tyrosine kinase
4.2 2.8e-5 0.011

EGFR

Epidermal

growth factor

receptor

3.9 5.1e-5 0.018

MET

MET proto-

oncogene,

receptor tyrosine

kinase

3.7 7.9e-5 0.025
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Note: The data presented in this table is a representative summary based on published findings

and is intended for illustrative purposes. Actual values may vary between experiments.[3]
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CRISPR Screen Experimental Workflow
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Caption: A flowchart illustrating the major steps of a pooled CRISPR-Cas9 knockout screen to

identify crizotinib resistance genes.
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Caption: A diagram of the ALK signaling pathway and bypass mechanisms of crizotinib

resistance identified through CRISPR screens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct
chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. broadinstitute.org [broadinstitute.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12380846?utm_src=pdf-body-img
https://www.benchchem.com/product/b12380846?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217446/
https://www.broadinstitute.org/files/publications/2019/01/Adelmann2019_Protocol_Genome-WideCRISPRCas9Screening.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. MIG6 loss confers resistance to ALK/ROS1 inhibitors in NSCLC through EGFR activation
by low-dose EGF - PMC [pmc.ncbi.nlm.nih.gov]

4. CRISPR/CAS9-based DNA damage response screens reveal gene-drug interactions -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of CRISPR Screens to Identify Crizotinib
Resistance Genes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380846#application-of-crispr-screens-to-identify-
crizotinib-resistance-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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